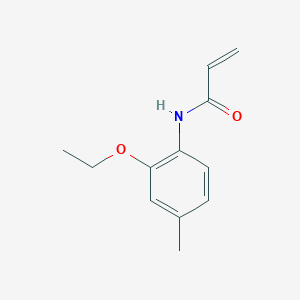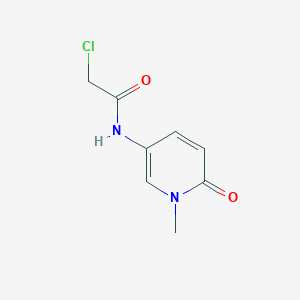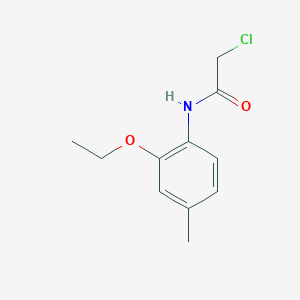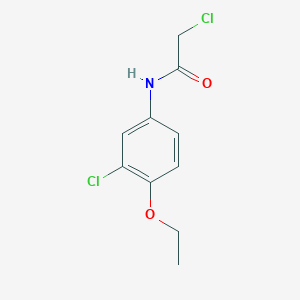
N-(2-ethoxy-4-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxy-4-methylphenyl)prop-2-enamide is an organic compound with a molecular structure that includes an ethoxy group, a methyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxy-4-methylphenyl)prop-2-enamide typically involves the reaction of 2-ethoxy-4-methylaniline with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, higher temperatures, and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxy-4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce N-(2-ethoxy-4-methylphenyl)prop-2-enamine.
Scientific Research Applications
N-(2-ethoxy-4-methylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxy-4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
- N-(4-methoxyphenyl)prop-2-enamide
- N-(2-ethoxy-4-methylsulfonylphenyl)prop-2-enamide
Uniqueness
N-(2-ethoxy-4-methylphenyl)prop-2-enamide is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-(2-ethoxy-4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-12(14)13-10-7-6-9(3)8-11(10)15-5-2/h4,6-8H,1,5H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFCLCPCBHIATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)

![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)

![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)
![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)

